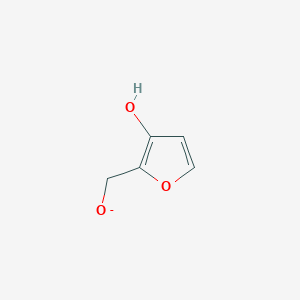

(3-Hydroxyfuran-2-yl)methanolate

説明

The compound “(3-Hydroxyfuran-2-yl)methanolate” is an organic anion derived from (3-hydroxyfuran-2-yl)methanol through deprotonation of the hydroxyl group. Its structure consists of a furan ring substituted with a hydroxymethyl group at the 2-position and a hydroxyl group at the 3-position.

特性

CAS番号 |

64422-75-9 |

|---|---|

分子式 |

C5H5O3- |

分子量 |

113.09 g/mol |

IUPAC名 |

(3-hydroxyfuran-2-yl)methanolate |

InChI |

InChI=1S/C5H5O3/c6-3-5-4(7)1-2-8-5/h1-2,7H,3H2/q-1 |

InChIキー |

YYOJAULUABXCET-UHFFFAOYSA-N |

正規SMILES |

C1=COC(=C1O)C[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxyfuran-2-yl)methanolate typically involves the hydroxylation of furan derivatives. One common method is the reaction of furan with hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the desired position . Another approach involves the use of sulfur ylides and alkyl acetylenic carboxylates to form polysubstituted furans, which can then be selectively hydroxylated .

Industrial Production Methods: Industrial production of (3-Hydroxyfuran-2-yl)methanolate may involve large-scale hydroxylation processes using environmentally friendly reagents and catalysts. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

化学反応の分析

Types of Reactions: (3-Hydroxyfuran-2-yl)methanolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form furanones and other oxygenated derivatives.

Reduction: Reduction reactions can convert the hydroxyl group to other functional groups, such as alkyl groups.

Substitution: The hydroxyl group can be substituted with other groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, molecular oxygen, and peracids are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents like thionyl chloride and alkylating agents like alkyl halides are used for substitution reactions.

Major Products:

Oxidation Products: Furanones and carboxylic acids.

Reduction Products: Alkyl-substituted furans.

Substitution Products: Halogenated and alkylated furans.

科学的研究の応用

(3-Hydroxyfuran-2-yl)methanolate has diverse applications in scientific research:

作用機序

The mechanism of action of (3-Hydroxyfuran-2-yl)methanolate involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and covalent modifications. The hydroxyl group plays a crucial role in these interactions, facilitating the formation of stable complexes with biological macromolecules. The compound can modulate enzymatic activities and signaling pathways, leading to its observed biological effects .

類似化合物との比較

Comparison with Similar Compounds

A comparative analysis of structurally related compounds can provide insights into the hypothetical properties and reactivity of “(3-Hydroxyfuran-2-yl)methanolate.” Below is a comparison with analogous furan-based and hydroxymethyl-substituted compounds.

Table 1: Key Properties of Related Compounds

Key Observations:

Sodium Methanolate: Unlike “(3-Hydroxyfuran-2-yl)methanolate,” sodium methanolate (CH₃O⁻Na⁺) is a simple alkoxide base widely used in reactions such as the methoxylation of thienopyrimidines .

Thienopyrimidine Derivatives: The provided evidence highlights the use of sodium methanolate in synthesizing methoxy-substituted thienopyrimidines. By analogy, “(3-Hydroxyfuran-2-yl)methanolate” could act as a nucleophile in similar reactions, but its bifunctional hydroxyl groups might complicate reactivity.

Furan-2-ylmethanol: This simpler analog lacks the C3 hydroxyl group, which likely reduces its acidity and coordination ability compared to “(3-Hydroxyfuran-2-yl)methanolate.”

Research Findings and Limitations

- Its synthesis would likely require protection/deprotection strategies to manage multiple hydroxyl groups.

- Comparison Gap: Existing data focus on sodium methanolate and thienopyrimidines, leaving furan-based methanolates underexplored.

Q & A

Q. What analytical challenges arise in detecting degradation products in environmental or biological matrices?

- Methodological Answer : Degradation products (e.g., furan dialdehydes or hydroxymethyl derivatives) may co-elute with matrix components in environmental samples. Solid-phase extraction (SPE) with mixed-mode sorbents improves recovery, while tandem mass spectrometry (MS/MS) enhances specificity. Isotope dilution using ¹³C-labeled internal standards corrects for matrix effects in biological fluids .

Data Contradiction Analysis

- Example : Discrepancies in reported biological activity (e.g., antimicrobial potency) may arise from differences in assay conditions (pH, microbial strain variability) or compound purity. Resolving contradictions requires interlaboratory validation using standardized protocols (CLSI guidelines) and orthogonal assays (e.g., time-kill kinetics vs. MIC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。